2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol
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Overview
Description
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that features both imidazole and quinazoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol typically involves multi-step reactionsThe quinazoline moiety is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The imidazole and quinazoline rings can participate in substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the imidazole or quinazoline rings .
Scientific Research Applications
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
Mechanism of Action
The mechanism of action of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinazoline moiety can inhibit specific enzymes or receptors, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Quinazoline derivatives: Compounds with similar quinazoline moieties used in various therapeutic applications .
Uniqueness
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is unique due to the combination of imidazole and quinazoline rings in its structure. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential therapeutic applications .
Properties
CAS No. |
61717-19-9 |
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Molecular Formula |
C14H14N6O3 |
Molecular Weight |
314.30 g/mol |
IUPAC Name |
2-[[2-(1-methyl-5-nitroimidazol-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N6O3/c1-19-11(20(22)23)8-16-14(19)13-17-10-5-3-2-4-9(10)12(18-13)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H,15,17,18) |
InChI Key |
KVLDTILNBYXMLB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C2=NC3=CC=CC=C3C(=N2)NCCO)[N+](=O)[O-] |
Origin of Product |
United States |
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